molecular formula C10H9BrN2S B11808582 4-(3-Bromophenyl)-2-methylthiazol-5-amine

4-(3-Bromophenyl)-2-methylthiazol-5-amine

Cat. No.: B11808582
M. Wt: 269.16 g/mol
InChI Key: HCXCHDKZWLNOCI-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-methylthiazol-5-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-methylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with α-bromoacetone in the presence of a base, followed by cyclization with sulfur and ammonia to form the thiazole ring . The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-methylthiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenyl)-2-methylthiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-methylthiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the thiazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but with the bromine atom in a different position on the phenyl ring.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a thiazole ring.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Features a pyrazole ring and additional functional groups.

Uniqueness

4-(3-Bromophenyl)-2-methylthiazol-5-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiazole ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

4-(3-bromophenyl)-2-methyl-1,3-thiazol-5-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-13-9(10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3

InChI Key

HCXCHDKZWLNOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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